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molecular formula C12H10Cl2O3 B8673511 3-(2,4-Dichlorobenzoyl)pentane-2,4-dione CAS No. 111544-91-3

3-(2,4-Dichlorobenzoyl)pentane-2,4-dione

Cat. No. B8673511
M. Wt: 273.11 g/mol
InChI Key: JEZMCKSSZGOSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04741769

Procedure details

A mixture of magnesium ethoxide (22.9 g, 0.2 moles) 2,4-pentanedione (20.0 g, 0.2 moles), and ether (150 ml) was heated at reflux for 1 hour. 2,4-Dichlorobenzoyl chloride (41.9 g, 0.2 mole) in ether (50 ml) was added to the mixture over a period of 15 minutes, and the resultant mixture was heated at reflux for an additional 0.5 hour. After cooling, the reaction mixture was poured into 200 ml of 10% sulfuric acid. The ether layer was separated and stirred with 250 ml of 5% copper (II) acetate. The resulting copper salt was filtered, washed with ether, and stirred with 6N hydrochloric acid to destroy the salt. The acidic aqueous solution was extracted with ether. The ether extract was washed with saturated sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under vacuum yielding 21 g of the desired product as a yellow oil. It was identified as such by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectroscopy.
Name
magnesium ethoxide
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
41.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Mg+2].[O-:5][CH2:6][CH3:7].[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12].S(=O)(=O)(O)O.[CH3:24]COCC>>[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11]([CH:3]([C:6](=[O:5])[CH3:7])[C:2](=[O:1])[CH3:24])=[O:12] |f:0.1.2|

Inputs

Step One
Name
magnesium ethoxide
Quantity
22.9 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
41.9 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred with 250 ml of 5% copper (II) acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
FILTRATION
Type
FILTRATION
Details
The resulting copper salt was filtered
WASH
Type
WASH
Details
washed with ether
STIRRING
Type
STIRRING
Details
stirred with 6N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to destroy the salt
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C(C(C)=O)C(C)=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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